molecular formula C10H9ClO4 B2873931 (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid CAS No. 878466-37-6

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid

Cat. No. B2873931
CAS RN: 878466-37-6
M. Wt: 228.63
InChI Key: UYFYZSNAKPZNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid, also known as 8-chloro-2-dihydroxybenzoic acid (8-Cl-DHB), is an organic compound with a wide range of applications in the scientific research field. It is a potent inhibitor of several enzymes, including cytochrome P450, and is used in biochemical and physiological studies to study the effects of enzyme inhibition. 8-Cl-DHB is also used in the synthesis of other compounds, as well as in the development of new drugs.

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives: are prominent in pharmaceutical chemistry due to their wide range of biological activities. The compound can be utilized as a precursor in the synthesis of imidazole-containing compounds, which have applications ranging from antibacterial to antitumor agents . The versatility of the compound allows for the creation of various imidazole derivatives that can be tailored for specific therapeutic targets.

Crystallography and Structural Analysis

The crystal structure of derivatives of this compound can provide valuable insights into the molecular configuration and electronic properties . Such information is crucial for understanding the interaction of these molecules with biological targets. Researchers can use this data to design more efficient drugs with improved efficacy and reduced side effects.

Enantioselective Synthesis

This compound can be used in enantioselective synthesis , a process that creates molecules with a specific three-dimensional orientation . This is particularly important in drug development, as the orientation can significantly affect the drug’s biological activity. The compound’s structure lends itself well to forming chiral centers, which are vital for creating enantioselective drugs.

Development of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of medicinal chemistry. The compound can be involved in the synthesis of various heterocyclic structures, which are core components of many drugs . These structures can include four to seven-membered rings, each with unique biological activities and therapeutic potentials.

Gas Phase Thermochemistry

In the field of gas phase thermochemistry , the compound can be studied for its thermodynamic properties . Understanding these properties is essential for predicting the behavior of the compound under different temperature and pressure conditions, which is important for its safe handling and storage in a laboratory setting.

Anticancer Research

The compound’s derivatives have shown potential in anticancer research, particularly against ovarian cancer cell lines . By modifying the compound’s structure, researchers can develop new molecules that target specific pathways involved in cancer cell proliferation and survival.

properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFYZSNAKPZNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid

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